molecular formula C17H24FN3O4S B10999461 N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(2-fluorophenyl)-L-isoleucinamide

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(2-fluorophenyl)-L-isoleucinamide

Cat. No.: B10999461
M. Wt: 385.5 g/mol
InChI Key: BHUXZMFUCXTQPX-YOMIOTDVSA-N
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Description

2-({[(1,1-Dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)amino]carbonyl}amino)-N~1~-(2-fluorophenyl)-3-methylpentanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiophene ring, a fluorophenyl group, and a pentanamide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(1,1-dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)amino]carbonyl}amino)-N~1~-(2-fluorophenyl)-3-methylpentanamide typically involves multiple steps, starting with the preparation of the thiophene ring and the fluorophenyl group. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-({[(1,1-dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)amino]carbonyl}amino)-N~1~-(2-fluorophenyl)-3-methylpentanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols or amines.

Scientific Research Applications

2-({[(1,1-dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)amino]carbonyl}amino)-N~1~-(2-fluorophenyl)-3-methylpentanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[(1,1-dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)amino]carbonyl}amino)-N~1~-(2-fluorophenyl)-3-methylpentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1-Dioxotetrahydro-1lambda~6~-thiophen-3-yl-amino)-butyric acid
  • 2-(1,1-Dioxotetrahydro-1lambda~6~-thiophen-3-yl-amino)-ethanol
  • 2-[(1,1-Dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)amino]acetic acid

Uniqueness

Compared to similar compounds, 2-({[(1,1-dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)amino]carbonyl}amino)-N~1~-(2-fluorophenyl)-3-methylpentanamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C17H24FN3O4S

Molecular Weight

385.5 g/mol

IUPAC Name

(2S,3R)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(2-fluorophenyl)-3-methylpentanamide

InChI

InChI=1S/C17H24FN3O4S/c1-3-11(2)15(16(22)20-14-7-5-4-6-13(14)18)21-17(23)19-12-8-9-26(24,25)10-12/h4-7,11-12,15H,3,8-10H2,1-2H3,(H,20,22)(H2,19,21,23)/t11-,12?,15+/m1/s1

InChI Key

BHUXZMFUCXTQPX-YOMIOTDVSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)NC1=CC=CC=C1F)NC(=O)NC2CCS(=O)(=O)C2

Canonical SMILES

CCC(C)C(C(=O)NC1=CC=CC=C1F)NC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

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